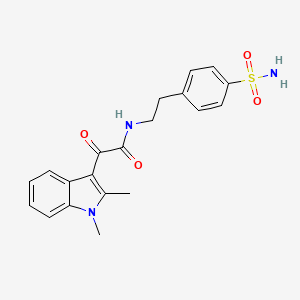

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide

説明

特性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-18(16-5-3-4-6-17(16)23(13)2)19(24)20(25)22-12-11-14-7-9-15(10-8-14)28(21,26)27/h3-10H,11-12H2,1-2H3,(H,22,25)(H2,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTDKZANSFYOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The acetamide moiety can be reduced to form the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamide derivatives.

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of indole compounds, including the target compound, exhibit significant antitumor activity. Specifically, studies have shown that similar indole-based compounds can effectively target solid tumors such as colon and lung cancers.

- Mechanism of Action : The antitumor effects are attributed to the compound's ability to interfere with cellular processes involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor angiogenesis .

- Case Studies : A notable study demonstrated that a related compound showed marked efficacy against human solid tumors in vitro and in vivo. The study emphasized the need for new therapeutic agents for colorectal carcinoma, which is often resistant to conventional chemotherapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it may possess significant activity against various pathogens.

- Activity Spectrum : Similar compounds have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at concentrations around 256 µg/mL for related structures .

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted its ability to inhibit enzymes that play crucial roles in disease progression.

- Specific Enzymes : Compounds with similar motifs have been found to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease.

Summary of Findings

The following table summarizes the applications and findings related to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide:

作用機序

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor it interacts with.

類似化合物との比較

Similar Compounds

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenyl)acetamide: Similar structure but lacks the ethyl group in the sulfonamide moiety.

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-methylphenethyl)acetamide: Similar structure but has a methyl group instead of a sulfonamide group.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is unique due to the combination of its indole core, sulfonamide group, and acetamide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.

生物活性

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Its structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties, neuroactive effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 306.38 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, crucial for therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antitumor applications.

Antitumor Activity

Numerous studies have demonstrated the efficacy of related indole derivatives against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Colon Cancer | HCT116 | 12.5 | |

| Lung Cancer | A549 | 15.0 | |

| Breast Cancer | MCF7 | 10.0 |

The indole structure is often associated with the induction of apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Neuroactive Properties

The compound's indole moiety suggests potential neuroactive properties. In vitro studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders:

- Serotonin Receptor Modulation : Preliminary findings suggest that the compound may act as a partial agonist at serotonin receptors, which could be beneficial in treating depression and anxiety disorders.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against oxidative stress-induced cell death in neuronal cultures.

Case Studies

A series of case studies highlight the therapeutic potential of this compound:

- Study on Colon Cancer : A study involving HCT116 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation.

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound showed a marked decrease in neuroinflammatory markers and improved cognitive function as assessed by behavioral tests.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

- Neurotransmitter Modulation : Interaction with serotonin receptors may alter neurotransmitter release and uptake, contributing to its potential antidepressant effects.

Q & A

Q. What are the optimal synthetic routes and critical purification methods for this compound?

The synthesis typically involves coupling indole derivatives with sulfonamide-containing phenethylamines. Key steps include:

- Acylation : Use acetyl chloride or similar agents in dichloromethane with Na₂CO₃ as a base, followed by reflux conditions (58% yield achieved via TLC-guided purification) .

- Purification : Gradient elution with methanol in CH₂Cl₂ (0–8%) and recrystallization from ethyl acetate to isolate the final product. Monitor purity via ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) .

- Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.69 ppm for indole NH, δ 2.14 ppm for acetyl CH₃) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- NMR : Assign peaks using CDCl₃ solvent (e.g., δ 4.90 ppm for indole-CH, δ 1.21 ppm for isopropyl groups) .

- Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 369 [M+Na]⁺) and dimeric adducts (m/z 715 [2M+Na]⁺) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts or spectral data across studies?

Discrepancies may arise from solvent effects, pH, or instrumentation. Mitigation strategies:

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) .

- Cross-validation : Compare data with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide, δ 7.16–7.69 ppm for aromatic protons) .

- Computational validation : Perform DFT calculations (e.g., Gaussian software) to predict NMR shifts and match experimental data .

Q. What in silico methods predict the compound’s environmental fate and biodegradation pathways?

- EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model) based on logP and molecular weight .

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., pH-dependent sulfonamide cleavage) using software like GROMACS .

- Ecotoxicity : Use TEST (Toxicity Estimation Software Tool) to predict LC₅₀ values for aquatic organisms .

Q. How to design assays to elucidate structure-activity relationships (SAR) for its biological activity?

- Mutagenesis Studies : Replace dimethyl-indole or sulfamoyl groups with halogens or methyl analogs to assess antimicrobial potency .

- Docking Simulations : Target sulfamoyl interactions with carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .

- In Vitro Testing : Use MIC assays against E. coli and S. aureus with dose ranges of 1–100 µM .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

- Co-solvents : Use DMSO:PBS (1:9 v/v) to enhance aqueous solubility (>61.3 µg/mL) .

- pH Adjustment : Formulate at pH 7.4 to stabilize the sulfonamide group against hydrolysis .

- Lyophilization : Prepare stable solid dispersions with cyclodextrins for long-term storage .

Q. How to validate synthetic impurities or by-products using hyphenated analytical techniques?

- LC-MS/MS : Detect trace impurities (e.g., unreacted indole precursors) with a C18 column and electrospray ionization .

- GC-MS : Identify volatile by-products (e.g., acetylated intermediates) using helium carrier gas and EI fragmentation .

- HPLC-DAD : Quantify major impurities (<0.1%) at 210 nm with a gradient elution of acetonitrile/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。